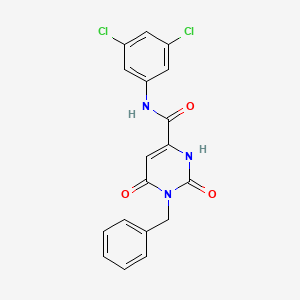

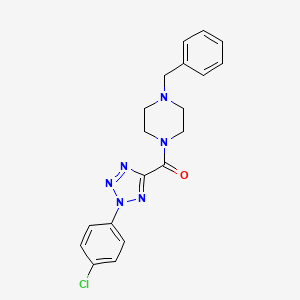

![molecular formula C17H12FN3S B2691301 5-[(4-氟苯基)硫代]-1-甲基-3-苯基-1H-吡唑-4-羰基 CAS No. 321998-37-2](/img/structure/B2691301.png)

5-[(4-氟苯基)硫代]-1-甲基-3-苯基-1H-吡唑-4-羰基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile” is a type of pyrazole derivative . Pyrazoles are known for their various biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Synthesis Analysis

The synthesis of similar fluorinated pyrazole compounds has been reported to be performed via a two-step reaction . Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Chemical Reactions Analysis

The reactivity of similar pyrazole compounds has been explored with active methylene derivatives, including malononitrile and ethyl cyanoacetate . This leads to the formation of various substituted pyrazoles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results. .科学研究应用

Application in Antiviral Research

Scientific Field

Virology

Summary of Application

Derivatives of this compound have been investigated for their potential antiviral properties, particularly against plant viruses.

Methods of Application

The compound is used to synthesize sulfonamide derivatives, which are then tested against various viruses to assess their inhibitory effects.

Results

Some derivatives have shown activity against the tobacco mosaic virus, indicating potential for agricultural applications .

Application in Antioxidant and Antibacterial Studies

Scientific Field

Biochemistry and Microbiology

Summary of Application

The compound’s derivatives are explored for their antioxidant and antibacterial activities, which are crucial in the development of new therapeutic agents.

Methods of Application

Synthesized derivatives undergo spectral techniques and quantum chemical calculations to characterize their molecular geometry and properties.

Results

The derivatives exhibit varying levels of antibacterial and antioxidant activities, which are quantified through biological assays .

Application in Heterocyclic Compound Synthesis

Scientific Field

Organic Chemistry

Summary of Application

This compound is a valuable precursor in the synthesis of heterocyclic compounds, which have a wide range of applications in medicinal chemistry.

Methods of Application

The compound undergoes various organic reactions to form heterocyclic structures, which are then evaluated for their potential biological activities.

Results

The synthesized heterocycles are tested for their ability to inhibit biological targets such as reverse transcriptase and protein kinases .

These applications demonstrate the versatility of “5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile” in scientific research, contributing to advancements in multiple fields. For the most current research and applications, please refer to the latest scientific publications.

Application in Anticancer Research

Scientific Field

Oncology

Summary of Application

Research has explored the use of this compound in the development of anticancer agents, particularly targeting breast cancer.

Methods of Application

The compound is synthesized and then subjected to molecular docking studies to evaluate its binding affinity to cancer-related receptors, such as the human estrogen alpha receptor (ERα).

Results

The binding affinity of the synthesized compound to ERα was found to be close to that of known ligands, suggesting potential efficacy in inhibiting cancer cell growth .

Application in Radiochemistry

Scientific Field

Radiochemistry

Summary of Application

This compound has been investigated for its potential as a radio-prosthetic group for labeling peptides and proteins, which is crucial for diagnostic imaging.

Methods of Application

A derivative of the compound is synthesized for selective bioconjugation with phenolic side chains of tyrosine residues in peptides and proteins.

Results

The synthesized derivative showed promise for use in [18F]radiolabeling, which could enhance the detection of peptides and proteins in diagnostic imaging .

Application in Plant Protection

Scientific Field

Agricultural Science

Summary of Application

Derivatives of this compound have been studied for their antiviral activities against plant viruses, which can be beneficial for protecting crops.

Methods of Application

Sulfonamide derivatives are synthesized and tested against various plant viruses to assess their inhibitory effects.

Results

Some derivatives demonstrated activity against the tobacco mosaic virus, indicating potential applications in agriculture .

属性

IUPAC Name |

5-(4-fluorophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3S/c1-21-17(22-14-9-7-13(18)8-10-14)15(11-19)16(20-21)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENMXIXPVNSFDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)SC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxaspiro[3.4]octan-7-one](/img/structure/B2691218.png)

![1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2691224.png)

![2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2691228.png)

![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2691234.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2691235.png)

![N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine](/img/structure/B2691236.png)

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691238.png)

![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/no-structure.png)